molecular formula C15H14ClNO2S2 B12683790 Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester CAS No. 178870-25-2

Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12683790
CAS No.: 178870-25-2
M. Wt: 339.9 g/mol
InChI Key: LRZOORWQKDPNGH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound features a benzoic acid core substituted with a chlorine atom and a thienylthioxomethylamino group, esterified with 1-methylethyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps:

    Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.

    Thienylthioxomethylation: The chlorinated benzoic acid is then reacted with a thienylthioxomethylamine derivative under controlled conditions to form the thienylthioxomethylamino group.

    Esterification: The final step involves esterification with 1-methylethyl alcohol in the presence of an acid catalyst to yield the desired ester.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylthioxomethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, derivatives of benzoic acid are often explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on their specific functional groups and molecular targets.

Industry

Industrially, such compounds can be used as intermediates in the synthesis of dyes, polymers, and other materials. Their stability and reactivity make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thienylthioxomethyl group can play a crucial role in binding to the target site, while the ester group may influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid, 3-thienylbenzoic acid.

    Thienylthioxomethyl compounds: Compounds containing the thienylthioxomethyl group, such as thienylthioxomethylamines.

Uniqueness

The uniqueness of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester lies in its specific combination of functional groups. The presence of both the chlorine atom and the thienylthioxomethylamino group on the benzoic acid core, along with the esterification, provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

178870-25-2

Molecular Formula

C15H14ClNO2S2

Molecular Weight

339.9 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(thiophene-3-carbothioylamino)benzoate

InChI

InChI=1S/C15H14ClNO2S2/c1-9(2)19-15(18)12-7-11(3-4-13(12)16)17-14(20)10-5-6-21-8-10/h3-9H,1-2H3,(H,17,20)

InChI Key

LRZOORWQKDPNGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CSC=C2)Cl

Origin of Product

United States

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